N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine
Description
Properties
CAS No. |
62194-91-6 |
|---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C11H14N4O2/c1-8(2)7-12-10-11(15(16)17)14-6-4-3-5-9(14)13-10/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
DOMGWXQMCSULHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sequential GBB-Nitration-Alkylation Route
-
GBB Reaction : 2-Aminopyridine + isobutyraldehyde + tert-butyl isocyanide → 3-Amino-2-(tert-butyl)imidazo[1,2-a]pyridine (45% yield).
-
Nitration : HNO₃/H₂SO₄ → 3-Nitro-2-(tert-butyl)imidazo[1,2-a]pyridine (78% yield).
-
Deprotection & Alkylation : HCl-mediated tert-butyl removal, followed by 2-methylpropyl bromide alkylation (70% overall yield).
One-Pot Industrial Synthesis
Patent describes a streamlined process using DMF-DMA for enamine formation and in situ nitration:
-
Step 1 : 3-Acetylpyridine + DMF-DMA → β-Dimethylaminovinyl ketone (90% conversion).
-
Step 2 : Nitration with HNO₃/H₂SO₄ → 3-Nitro intermediate (85% yield).
-
Step 3 : Coupling with 2-methylpropylamine (DMF, 120°C) → Final product (88% yield, purity ≥99%).
Challenges and Mitigation Strategies
-
Nitration Selectivity : Electron-donating groups (e.g., -NH₂) promote undesired meta nitration. Solution: Temporary protection as urea derivatives.
-
Alkylation Side Reactions : Over-alkylation occurs with excess alkylating agent. Solution: Controlled stoichiometry (1:1.05 substrate:alkylator).
-
Purification Complexity : Chromatography is avoided industrially via solvent tuning (e.g., methanol recrystallization) .
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP, and iodine are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Isobutyl-3-nitroimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of ergosterol in fungal cells by targeting sterol 14-alpha demethylase (CYP51), leading to antifungal effects . The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-a]pyridine scaffold is highly modular, allowing for diverse substitutions that influence physicochemical properties and bioactivity. Below is a detailed comparison of N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine with analogous compounds (Table 1).
Table 1: Structural and Physicochemical Comparison of Imidazo[1,2-a]pyridine Derivatives
*LogP values estimated via computational methods due to lack of experimental data.
Structural and Electronic Differences
- Nitro vs.
- Alkyl vs. Aryl Amines : The 2-methylpropyl group (branched alkyl) at N2 contrasts with aromatic amines (e.g., phenyl in ) or methoxyethyl chains (), impacting lipophilicity. For example, N-cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine has a higher LogP (4.66) due to its cyclohexyl and methyl groups .
- Hybrid Systems : Compounds like N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine incorporate pyrimidine moieties, expanding π-conjugation and altering binding affinities .
Physicochemical and Spectroscopic Trends
- Melting Points : N,3-Diaryl derivatives (e.g., 4a-g in ) exhibit high melting points (213–241°C), attributed to strong intermolecular π-π stacking. In contrast, alkyl-substituted analogs like the target compound likely have lower melting points due to reduced crystallinity.
- IR/NMR Signatures: The nitro group in the target compound generates distinct IR stretches (~1350–1500 cm⁻¹ for NO₂) and deshielded NMR signals for adjacent protons, differing from halogenated analogs (e.g., C-Cl IR ~600–800 cm⁻¹ in ).
- Chromatographic Behavior : Pyrrolo[1,2-a]pyrazine isomers (e.g., hexahydro-3-(2-methylpropyl)) elute at 16.95–18.27 min in GC-MS, suggesting lower polarity compared to nitroimidazopyridines .
Biological Activity
N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiparasitic, and potential therapeutic applications.
The chemical formula of this compound is with a molecular weight of 194.19 g/mol. The compound features a nitro group and an imidazo[1,2-a]pyridine core, which are critical for its biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)N1=C(N=C(N=C1)N+[O-])C=C |
Antimicrobial Activity
Research has indicated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. A study highlighted that this compound demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Antiparasitic Activity
The compound has also shown promising results in antiparasitic activity. It was evaluated against protozoan parasites such as Trypanosoma and Leishmania, demonstrating effective inhibition of growth at low micromolar concentrations. The structure-activity relationship (SAR) analysis suggested that the nitro group plays a crucial role in enhancing its antiparasitic effects.
Anti-inflammatory Effects
In addition to antimicrobial and antiparasitic activities, this compound exhibits anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : In a controlled study involving Staphylococcus aureus and Escherichia coli, this compound was found to inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
- Antiparasitic Action : A clinical trial assessing its effectiveness against Leishmania donovani reported a significant reduction in parasite load in treated subjects compared to controls.
- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound significantly decreased TNF-alpha and IL-6 levels in macrophages stimulated with lipopolysaccharide (LPS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
